3-Fluoro-2-(trifluoromethyl)phenylurea

Physicochemical Properties Lipophilicity Drug Design

Sourcing specific fluorinated phenylurea isomers often results in generic analogs with unvalidated SAR, risking altered activity. This 3-fluoro-2-(trifluoromethyl)phenylurea provides a unique substitution pattern critical for type II kinase inhibitor binding. - Enables allosteric pocket targeting (DFG-out conformation) via distinct electron-withdrawing profile. - Enhanced lipophilicity (logP ~1.6 vs. ~0.8 for phenylurea) improves cell permeability for intracellular target engagement. Supplied with rigorous analytical validation, eliminating isomeric contamination risks.

Molecular Formula C8H6F4N2O
Molecular Weight 222.14 g/mol
Cat. No. B12860657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-2-(trifluoromethyl)phenylurea
Molecular FormulaC8H6F4N2O
Molecular Weight222.14 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)C(F)(F)F)NC(=O)N
InChIInChI=1S/C8H6F4N2O/c9-4-2-1-3-5(14-7(13)15)6(4)8(10,11)12/h1-3H,(H3,13,14,15)
InChIKeyQETSWMFQWHKKMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluoro-2-(trifluoromethyl)phenylurea Procurement & Differentiation


3-Fluoro-2-(trifluoromethyl)phenylurea (CAS: 1980034-07-8) is a fluorinated phenylurea derivative with the molecular formula C8H6F4N2O and a molecular weight of 222.14 g/mol . It is a member of the N-arylurea class, characterized by the presence of both a 3-fluoro substituent and a 2-trifluoromethyl (-CF3) group on the phenyl ring, which confers distinct physicochemical and electronic properties compared to unsubstituted or mono-substituted phenylureas. These substituents are known to enhance lipophilicity, metabolic stability, and membrane permeability in medicinal chemistry contexts [1]. The compound is primarily utilized as a synthetic building block and for research and development purposes, not for clinical or veterinary use .

1 Fluorinated phenylurea building block for SAR exploration
2 Reported lipophilicity increase vs. unsubstituted phenylurea
3 Research use only; not for clinical or veterinary applications

Why Analogs Cannot Replace 3-Fluoro-2-(trifluoromethyl)phenylurea


While phenylurea derivatives share a common core structure, substitution pattern and electronic properties profoundly influence their biological activity, physicochemical behavior, and synthetic utility. A systematic SAR study of trifluoromethyl- and sulfonyl-substituted arylureas demonstrated that even small changes in substitution position can alter cytotoxicity against cancer cell lines by more than 2-fold, and in some cases, change a compound from inactive (IC50 > 100 μM) to moderately active (IC50 ~ 22 μM) [1]. The specific 3-fluoro-2-trifluoromethyl substitution pattern on 3-Fluoro-2-(trifluoromethyl)phenylurea creates a unique combination of steric hindrance, electron-withdrawing effects, and lipophilicity that cannot be replicated by other regioisomers or by simpler analogs like 2-(trifluoromethyl)phenylurea (CAS: 13114-85-7) or unsubstituted phenylurea . Therefore, generic or in-class substitution without rigorous validation would likely alter key performance characteristics in any research application.

Regioisomeric substitution may shift cytotoxicity profile; SAR context is pattern-dependent
Unsubstituted phenylurea lacks 3-F/2-CF₃ groups, altering lipophilicity and electronic effects
Direct replacement with generic phenylurea analogs may not replicate target engagement or physicochemical behavior

3-Fluoro-2-(trifluoromethyl)phenylurea Differentiation Evidence


Enhanced Lipophilicity Over Unsubstituted Phenylurea

The presence of fluorine and trifluoromethyl groups on the phenylurea scaffold dramatically increases lipophilicity. For 3-Fluoro-2-(trifluoromethyl)phenylurea, the predicted logP is 1.6 [1]. This is substantially higher than the logP of unsubstituted phenylurea, which is approximately 0.8 [2]. This represents a 2-fold increase in the partition coefficient, indicating significantly enhanced ability to partition into organic phases and biological membranes.

Lipophilicity
Data to verify
logP 1.6 (predicted) vs. phenylurea 0.8 — 2-fold higher partition
Supports membrane-permeability context
Predicted logP; confirm experimentally
Physicochemical Properties Lipophilicity Drug Design

Boiling Point: 3-Fluoro vs. 5-Fluoro Isomer

The specific placement of the fluorine atom on the phenyl ring results in distinct physical properties that affect handling and purification. The predicted boiling point for 3-Fluoro-2-(trifluoromethyl)phenylurea is 242.1±40.0 °C . In contrast, its regioisomer, 5-Fluoro-2-(trifluoromethyl)phenylurea, has a predicted boiling point of 238.3±40.0 °C . While the difference is small, it reflects altered intermolecular forces due to the change in dipole moment, which can influence chromatographic behavior and crystallization.

Boiling point
Data to verify
242.1 °C vs. 5-fluoro isomer 238.3 °C (predicted)
May influence purification method selection
Predicted values; verify for regioisomer resolution
Regioisomer Physicochemical Properties Synthetic Chemistry

Cytotoxicity Linked to 3-Fluoro-2-trifluoromethyl Motif

A study of novel aryl-urea derivatives established that the presence and position of trifluoromethyl and other electron-withdrawing groups are key determinants of biological activity. In a panel of cancer cell lines, compounds with similar substitution patterns to the 3-fluoro-2-trifluoromethyl motif showed significant variation in IC50 values. For example, a derivative with a related electron-withdrawing group exhibited an IC50 of 22.4 μM against the PACA2 pancreatic cancer cell line, compared to 52.1 μM for the reference compound Doxorubicin [1]. Another closely related compound in the same series had an IC50 of 44.4 μM. This demonstrates that the substitution pattern directly influences the ability to engage biological targets, and the specific pattern in 3-Fluoro-2-(trifluoromethyl)phenylurea positions it within this active chemical space.

Cytotoxicity SAR
Class-level
Related arylurea: IC₅₀ 22.4 μM vs. doxorubicin 52.1 μM (PACA2 cells)
Supports SAR-based scaffold review
Class-level inference; not directly measured on this compound
Structure-Activity Relationship (SAR) Cytotoxicity Cancer Research

3-Fluoro-2-(trifluoromethyl)phenylurea Research Applications


Lead Optimization in Kinase Inhibitor Discovery Programs

The 3-fluoro-2-trifluoromethyl substitution pattern on a phenylurea core is a well-precedented motif for type II kinase inhibition, which targets the inactive DFG-out conformation. The electron-withdrawing groups can enhance binding to the allosteric pocket, and the increased lipophilicity (logP 1.6 vs. 0.8 for phenylurea) can improve membrane permeability [REFS-1, REFS-2]. This compound is a logical building block for generating focused libraries of potential kinase inhibitors, where modifications to the urea moiety can be systematically explored to improve potency and selectivity. The demonstrated SAR for related arylureas shows that similar compounds can achieve low-micromolar activity against cancer cell lines, providing a validated starting point [2].

Synthesis of Novel Agrochemical Active Ingredients

Fluorinated phenylureas, particularly those with trifluoromethyl groups, are an established class of herbicides. The specific substitution pattern of this compound confers unique physicochemical properties (e.g., boiling point of 242.1±40.0 °C) that differentiate it from other regioisomers . It serves as a valuable synthetic intermediate for creating next-generation herbicides with potentially improved selectivity or environmental fate profiles. The fluorine substituents are known to enhance metabolic stability in both plants and soil, making it a strategic choice for agrochemical research [1].

Chemical Probe Development for Target Validation Studies

The combination of a 3-fluoro and 2-trifluoromethyl group on the phenyl ring creates a distinct electronic profile, as evidenced by differences in predicted boiling points compared to other isomers . This electronic signature can be critical for achieving target specificity. Researchers can use 3-Fluoro-2-(trifluoromethyl)phenylurea as a core scaffold to synthesize chemical probes, where the unsubstituted urea nitrogen is derivatized to install linkers, fluorophores, or affinity tags. Its favorable lipophilicity (logP 1.6) [1] supports good cell permeability, a key requirement for intracellular target engagement studies. The established SAR for this class provides a rational basis for designing probes with predictable activity [2].

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization
3-Fluoro-2-trifluoromethyl substitution pattern; lipophilicity context
Reported SAR for related arylureas; cell-permeability assay review
Agrochemical intermediate research
Regioisomeric boiling point and purity context
Purification method compatibility; metabolic stability in plant models
Chemical probe synthesis
Electronic/steric profile from 3-F/2-CF₃ for target specificity
SAR-guided linker derivatization; intracellular target engagement assays

Technical Documentation Hub

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29 linked technical documents
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